4-Oxoadamantane-1-carboxamide
Overview
Description
4-Oxoadamantane-1-carboxamide, also known as OAC, is an organic compound belonging to the class of oxadamantanes. It has been the subject of scientific research for its interesting properties, including its ability to act as an agonist or antagonist for various receptors, and its potential to be used in drug development.
Scientific Research Applications
Regioselectivity in Medicinal Chemistry
4-Oxoquinolines, a class related to 4-Oxoadamantane-1-carboxamide, have shown significant importance in medicinal chemistry due to their biological and synthetic versatility. These compounds have been associated with pharmacological activities such as antibacterial and antiviral effects. Research has employed computational methods to investigate the regioselective ethylation reactions of these compounds, highlighting their potential in developing targeted therapeutic agents (Batalha et al., 2019).
Fluorescence Properties for Chemical Sensing
Studies have also explored the fluorescence properties of 4-oxocarboxamide derivatives, indicating their potential use in chemical sensing and imaging applications. For instance, the conversion of 4-oxoalkane-1,1,2,2-tetracarbonitriles has been investigated for producing fluorescent compounds, which could have implications in developing new imaging tools or sensors (Ershov et al., 2015).
Synthesis and Biochemical Applications
The synthesis of 1,2,4-oxadiazole-3-carboxamide, a structure utilized extensively in pharmaceutical chemistry, represents another application area. A novel synthesis approach for this compound has been developed, offering a more efficient route for producing compounds containing 1,2,4-oxadiazole-3-carboxamide, potentially facilitating the discovery and development of new drugs (Du et al., 2021).
Antioxidant Activity in Drug Development
Compounds with carboxamide groups have been reported to exhibit antioxidant activities, which could be beneficial in reducing oxidative stress-related diseases. Research into 4-carboxamidobenzimidazole derivatives has identified molecules with potent PARP inhibitory and antioxidant activities, suggesting their use in therapeutic interventions against diseases caused by reactive oxygen species (Kálai et al., 2009).
Antimicrobial and Antibacterial Agents
The development of antimicrobial and antibacterial agents is another crucial application of 4-oxocarboxamides. Research into chromene-carboxamide derivatives has shown promising antibacterial activities, indicating the potential of these compounds in addressing bacterial infections and resistance (Chitreddy & Shanmugam, 2017).
properties
IUPAC Name |
4-oxoadamantane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(14)11-3-6-1-7(4-11)9(13)8(2-6)5-11/h6-8H,1-5H2,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKQGUVLWVPHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385763 | |
Record name | 4-oxoadamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
155396-16-0 | |
Record name | 4-oxoadamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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